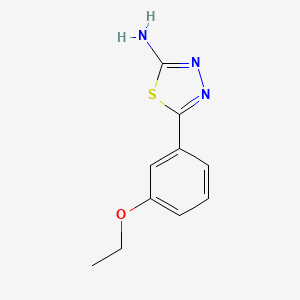
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. It is a synthetic compound that was developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.
Mecanismo De Acción
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and regulates appetite, pain, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite and reward. This leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is its selectivity for the CB1 receptor, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its potency, which requires higher doses to achieve the desired effects. Another limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, metabolic disorders, and drug addiction. Another direction is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of better methods for delivering this compound, such as nanoparticles or liposomes, could improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction. Its selectivity for the CB1 receptor allows for more specific targeting of the endocannabinoid system, but its potency and solubility in water can be limiting factors. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more effective methods for its delivery.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide involves the reaction of 4-bromo-2-methylphenol with N,N-diisopropylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the nitrogen atom of the acetamide group. The product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been studied for its potential in treating drug addiction, particularly for its ability to reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10(2)17(11(3)4)15(18)9-19-14-7-6-13(16)8-12(14)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTRAFSTVPEVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)

![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

